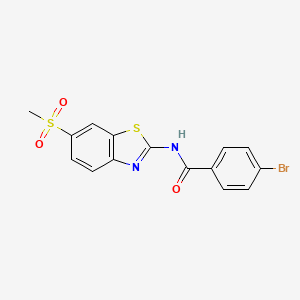

4-BROMO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE

Description

Properties

IUPAC Name |

4-bromo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)11-6-7-12-13(8-11)22-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIILGZPQFFEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of 4-bromophenyl methyl sulfone with benzene sulfonamide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions.

Coupling Reactions: The benzothiazole ring can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura coupling.

Bases: Such as potassium carbonate, used to deprotonate intermediates and facilitate reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a scaffold for drug development, particularly targeting specific enzymes or receptors. Its unique structure allows for modifications that can lead to enhanced pharmacological properties.

Case Study: Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 32 μg/mL, indicating significant antibacterial activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| Control | Escherichia coli | 64 μg/mL |

| Control | Pseudomonas aeruginosa | 128 μg/mL |

Anticancer Potential

The anticancer properties of benzothiazole derivatives have been explored extensively. In a cytotoxicity assay involving human cancer cell lines such as U2OS (osteosarcoma) and SH-SY5Y (neuroblastoma), the compound exhibited promising results:

| Cell Line | IC50 (μM) |

|---|---|

| U2OS | 25 |

| SH-SY5Y | 30 |

These findings suggest that the compound can induce apoptosis in cancer cells, potentially through mechanisms such as inhibition of DNA gyrase.

Biological Studies

The biological activity of 4-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide extends beyond antimicrobial and anticancer effects. It has been utilized in studies investigating the mechanism of action related to enzyme inhibition and receptor interaction.

Materials Science

In materials science, this compound is being researched for its potential in synthesizing novel materials with unique electronic or optical properties. The methanesulfonyl group enhances solubility and stability, making it suitable for various applications in material design.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is unique due to the presence of the methylsulfonyl group and the benzothiazole ring, which confer specific chemical and biological properties

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is , with a molecular weight of approximately 404.29 g/mol. The compound's structure includes:

- A bromine atom which may enhance its reactivity.

- A methanesulfonyl group , contributing to its solubility and interaction with biological targets.

- A benzothiazole framework , which is associated with various pharmacological activities.

Antimicrobial Properties

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Similar compounds have demonstrated significant inhibitory effects against various bacterial strains by disrupting cell wall synthesis and acting as competitive inhibitors of essential enzymes in bacterial metabolism. For instance, research indicates that benzothiazole derivatives can effectively inhibit elastase, an enzyme crucial for bacterial survival .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been highlighted in several studies. Compounds with similar structures have shown effectiveness against different cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). For example, a study on benzothiazole derivatives reported significant inhibition of cell proliferation and induction of apoptosis in these cancer cell lines .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-N-(4-butylthiazol-2-yl)benzamide | Contains thiazole ring | Antimicrobial activity against elastase |

| N-(4-chlorophenyl)-2-thiazolamine | Thiazole and amine groups | Antibacterial properties |

| N-(methylsulfonyl)-benzothiazole derivatives | Sulfonamide group | Antimicrobial and anticancer activities |

Mechanistic Insights

Molecular docking studies suggest that this compound could bind effectively to enzymes such as dihydropteroate synthase and elastase, which are vital for bacterial growth and proliferation. This binding affinity indicates a potential mechanism for its antimicrobial action.

Case Studies

In a recent study focusing on novel benzothiazole compounds, one derivative exhibited dual anti-inflammatory and anticancer activities by significantly reducing the levels of inflammatory cytokines (IL-6 and TNF-α) while inhibiting cancer cell migration and proliferation . This highlights the therapeutic potential of benzothiazole derivatives in treating diseases characterized by inflammation and cancer.

Q & A

Q. Q: What are the validated methods for synthesizing 4-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide, and how can purity be ensured?

A: Synthesis typically involves coupling a brominated benzoyl chloride derivative with a 6-methanesulfonyl-1,3-benzothiazol-2-amine precursor under Schotten-Baumann conditions. Key steps include:

- Amide bond formation : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous DCM .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water.

- Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm >95% purity. For structural confirmation, employ H/C NMR and FT-IR to verify sulfonyl and benzamide functional groups .

Advanced Crystallographic Analysis

Q. Q: How can crystallographic data for this compound be refined to resolve ambiguities in electron density maps?

A: Use the SHELX suite (e.g., SHELXL) for small-molecule refinement:

- Data collection : High-resolution X-ray diffraction (Cu-Kα radiation, 100K temperature).

- Structure solution : Direct methods in SHELXS for initial phase estimation.

- Refinement : Iterative cycles with SHELXL, incorporating anisotropic displacement parameters for Br and S atoms. Validate using the ADDSYM algorithm to detect missed symmetry elements .

- Contradiction resolution : If electron density discrepancies persist (e.g., disordered methanesulfonyl group), apply restraints or split models. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Biological Applications in Genetic Research

Q. Q: What experimental protocols utilize this compound to enhance homologous recombination (HR) in transfection studies?

A: The compound (RS-1) is used to stimulate HR in diplonemids and other eukaryotes:

- Concentration optimization : Test 10–50 µM in culture media, balancing efficacy with cytotoxicity (pre-screen via MTT assay) .

- Protocol : Transfect constructs (e.g., CRISPR-Cas9 plasmids) alongside RS-1. Incubate for 24–48 hours, then assess HR efficiency via qPCR or fluorescence reporters.

- Data contradictions : If HR efficiency varies, check batch-to-batch compound purity or cell-line-specific metabolic degradation. Include a DMSO vehicle control to rule out solvent effects .

Toxicity and Safety Profiling

Q. Q: What safety precautions are recommended for handling this compound based on structural analogs?

A: While direct toxicity data for this compound is limited, structurally related benzamides exhibit:

- Acute toxicity : Oral LD in rats >100 mg/kg; observe neurotoxicity at higher doses.

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation; store desiccated at –20°C.

- Decomposition : Thermal degradation releases Br⁻ and NO; dispose via halogenated waste protocols .

Mechanistic Studies and Structure-Activity Relationships (SAR)

Q. Q: How does the methanesulfonyl group on the benzothiazole ring influence bioactivity?

A: The sulfonyl group enhances:

- Solubility : Polar interactions improve aqueous solubility for in vitro assays.

- Target binding : Molecular docking studies suggest hydrogen bonding with kinase ATP pockets (e.g., PI3Kδ).

- SAR validation : Synthesize analogs (e.g., replacing sulfonyl with carbonyl) and compare inhibitory activity in kinase assays. Use QSAR models to quantify electronic effects (Hammett σ constants) .

Contradictory Data in Biological Assays

Q. Q: How should researchers address inconsistencies in reported IC50_{50}50 values across studies?

A: Potential factors include:

- Assay conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM) in kinase assays alter IC. Standardize using the ADP-Glo™ Kinase Assay.

- Protein purity : Verify kinase preparation via SDS-PAGE (>90% purity).

- Statistical rigor : Perform dose-response curves in triplicate, analyzed with GraphPad Prism (four-parameter logistic model) .

Computational Modeling for Target Prediction

Q. Q: What in silico tools predict potential targets for this compound?

A: Use:

- SwissTargetPrediction : Input SMILES string to prioritize kinase and GPCR targets.

- Molecular dynamics (MD) : Simulate binding stability with GROMACS; analyze RMSD plots for pose validation.

- Contradiction management : Cross-reference with PharmMapper results to resolve false positives .

Stability Under Experimental Conditions

Q. Q: How stable is this compound in aqueous buffer during long-term assays?

A: Stability depends on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.